(R)-Fmoc-β2-homophenylalanine

Peptidomimetics Foldamer Chemistry Conformational Analysis

α-Peptides face rapid proteolytic degradation in vivo, undermining therapeutic development. (R)-Fmoc-β2-homophenylalanine (CAS 828254-16-6) solves this by enabling β-peptide foldamers with near-complete protease resistance. • ≥98% HPLC purity; optical rotation +5 ± 0.5º (c=1, DMF) ensures reproducible synthesis • β2-substitution yields more flexible secondary structures vs. β3-isomers for novel turn motifs • Key building block for 14-helical foldamers targeting protein-protein interaction surfaces • White powder; stored at 0-8 °C; bulk & custom quantities available with global shipping

Molecular Formula C25H23NO4
Molecular Weight 401.45
Cat. No. B1165834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Fmoc-β2-homophenylalanine
Synonyms(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-benzylpropanoic acid; (R)-Fmoc-β2-hPhe-OH
Molecular FormulaC25H23NO4
Molecular Weight401.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Fmoc-β2-homophenylalanine: A Chiral β2-Amino Acid Building Block for Peptidomimetic Synthesis


(R)-Fmoc-β2-homophenylalanine (CAS 828254-16-6) is a chiral, N-Fmoc-protected β2-amino acid derivative of phenylalanine, featuring an additional methylene group between the carboxyl and the α-carbon, which shifts the side chain to the α-position of the β-amino acid backbone . It is a white powder with a purity of ≥ 98% (HPLC), a molecular formula of C₂₅H₂₃NO₄, a molecular weight of 401.46, and an optical rotation of +5 ± 0.5º (c=1, in DMF), and it is stored at 0-8 °C .

Why (R)-Fmoc-β2-homophenylalanine Cannot Be Casually Substituted in Peptide Research and Development


In β-peptide foldamer and peptidomimetic design, simple substitution of (R)-Fmoc-β2-homophenylalanine with its enantiomer, β3-isomer, or the α-amino acid analog can fundamentally alter molecular conformation, stability, and biological function. The β2-substitution pattern dictates a distinct, more flexible secondary structure compared to β3-peptides [1], while its β-peptide backbone confers near-complete resistance to proteolytic degradation, a property absent in α-peptides [2]. These differences are not incremental but categorical, directly impacting critical parameters such as in vivo half-life, target binding affinity, and synthetic feasibility. The following quantitative evidence demonstrates precisely where and how this compound differentiates itself from its closest analogs, providing a clear rationale for its selection in specific scientific applications.

Quantitative Differentiation of (R)-Fmoc-β2-homophenylalanine: Evidence for Scientific and Procurement Decisions


Conformational Flexibility: β2- vs. β3-Homophenylalanine Backbone Impact on Foldamer Design

Incorporating a β2-amino acid like (R)-Fmoc-β2-homophenylalanine into a peptide backbone results in a conformationally more flexible oligomer compared to its β3-isomer counterpart (Fmoc-β3-homophenylalanine), where the side chain is on the β-carbon [1]. This inherent flexibility is a critical design parameter for achieving specific secondary structures, such as novel hairpin-turn mimics, that are inaccessible to the more rigid β3-peptides which predominantly fold into a stable 314-helix [1]. This difference is supported by comparative studies on β-peptide foldamers, which note that the incorporation of β2-HHop was necessary alongside β3-amino acids for structural and functional investigations [2].

Peptidomimetics Foldamer Chemistry Conformational Analysis

Proteolytic Stability: β-Peptide vs. α-Peptide Scaffolds for In Vivo Applications

Peptides incorporating (R)-Fmoc-β2-homophenylalanine, as a β-amino acid, are assembled into a β-peptide backbone that is 'virtually invulnerable to proteases' [1]. This stands in stark contrast to peptides composed of natural α-amino acids, such as Fmoc-L-phenylalanine, which are highly susceptible to rapid proteolytic degradation in vivo, severely limiting their therapeutic utility [1]. This class-level property of β-peptides, which includes β2-substituted derivatives, directly addresses a primary limitation of conventional α-peptide-based therapeutics.

Protease Resistance Drug Discovery Peptide Therapeutics

Enantiomeric Purity and Reproducibility in Asymmetric Synthesis

The (R)-enantiomer of Fmoc-β2-homophenylalanine is supplied with a defined optical rotation of +5 ± 0.5º (c=1, in DMF) and a high purity of ≥ 98% (HPLC) . This is in direct contrast to its (S)-enantiomer (CAS 203854-62-0) or racemic mixtures. Use of an incorrect or impure enantiomer can lead to the formation of diastereomeric impurities during solid-phase synthesis, as racemization or improper stereochemistry fundamentally alters the 3D structure and biological activity of the final peptide product [1].

Chiral Synthesis Solid-Phase Peptide Synthesis Process Chemistry

Role in Foldamer-Based Inhibitors of Protein-Protein Interactions

β2-amino acids like (R)-Fmoc-β2-homophenylalanine are essential components in the design of 14-helical β-peptide foldamers that function as inhibitors of challenging protein-protein interactions (PPIs) [1]. While specific IC50 values for this exact building block are not isolated in the provided literature, its structural role is critical. The β-peptide scaffold, which can accommodate diverse side chains including those from β2-homophenylalanine, is specifically selected to mimic the binding surface of α-helical proteins on targets like hDM2 and Bcl-xL, where α-peptides would be degraded [1].

Protein-Protein Interactions Foldamer Therapeutics Drug Design

High-Value Application Scenarios for (R)-Fmoc-β2-homophenylalanine Driven by Comparative Evidence


Design of Protease-Resistant Peptidomimetic Drug Leads

Scientists designing peptide-based therapeutics where rapid in vivo degradation is a primary hurdle should prioritize (R)-Fmoc-β2-homophenylalanine over standard α-amino acids. Its incorporation into a β-peptide backbone confers near-complete resistance to proteases [1], a critical advantage for developing stable drug candidates targeting extracellular or systemic targets.

Engineering Foldamers with Specific Conformational Flexibility

Researchers constructing β-peptide foldamers requiring a less rigid, more flexible secondary structure than that offered by β3-amino acids should select (R)-Fmoc-β2-homophenylalanine [1]. This building block enables the creation of novel turn-like motifs and complex architectures, which are essential for mimicking protein surfaces or creating new nanomaterials.

Development of Inhibitors for Challenging Protein-Protein Interactions (PPIs)

In projects targeting large, shallow protein-protein interaction surfaces that are undruggable by small molecules or unstable α-peptides, (R)-Fmoc-β2-homophenylalanine is a key component for constructing 14-helical β-peptide foldamers [1]. These foldamers provide a stable, protease-resistant scaffold capable of displaying diverse, high-affinity binding surfaces.

Synthesis of Enantiomerically Pure β-Peptides for Structure-Activity Studies

For structure-activity relationship (SAR) studies where the exact stereochemistry is paramount, the well-defined (R)-enantiomer with documented optical rotation (+5 ± 0.5º) and high purity (≥ 98%) ensures reproducible synthesis and reliable data interpretation [1]. This precision avoids the confounding effects of diastereomeric impurities that can arise from using racemic or impure materials.

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